molecular formula C18H14ClN3O3 B7471470 N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide

N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide

Cat. No. B7471470
M. Wt: 355.8 g/mol
InChI Key: CTPUFDZUROLUHS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide, commonly known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. BDP is a pyrazole carboxamide derivative that has been shown to have a wide range of biochemical and physiological effects. Its mechanism of action is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors.

Mechanism of Action

The exact mechanism of action of BDP is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors. BDP has been shown to inhibit COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. BDP has also been shown to inhibit MMPs, enzymes that are involved in the breakdown of extracellular matrix proteins, which play a role in tissue remodeling and repair. Additionally, BDP has been shown to inhibit HDACs, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting COX-2 and reducing the production of prostaglandins. BDP has also been shown to have anti-cancer effects by inhibiting MMPs and reducing the invasiveness of cancer cells. Additionally, BDP has been shown to have neuroprotective effects by inhibiting HDACs and promoting the expression of neuroprotective genes.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDP in lab experiments is its potent inhibitory effects on enzymes and receptors, which can allow for the study of various biological processes. However, one of the limitations of using BDP is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of BDP. One potential direction is the further study of its mechanism of action, which can help to elucidate its potential therapeutic applications. Another potential direction is the development of more potent and selective inhibitors of enzymes and receptors, which can allow for more targeted therapies. Additionally, the study of BDP in combination with other drugs or therapies may provide new insights into its potential use in the treatment of various diseases.

Synthesis Methods

BDP can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One of the most common methods involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

BDP has been shown to have a wide range of potential applications in scientific research. It has been studied for its potential use as an inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). BDP has also been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-16(17(19)22(21-11)13-5-3-2-4-6-13)18(23)20-12-7-8-14-15(9-12)25-10-24-14/h2-9H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPUFDZUROLUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC3=C(C=C2)OCO3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide

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